molecular formula C14H12N2O2S B2854490 N-(5-Benzoyl-4-methyl-1,3-thiazol-2-yl)prop-2-enamide CAS No. 2305491-99-8

N-(5-Benzoyl-4-methyl-1,3-thiazol-2-yl)prop-2-enamide

Cat. No.: B2854490
CAS No.: 2305491-99-8
M. Wt: 272.32
InChI Key: DUXFWKBYMXKUBB-UHFFFAOYSA-N
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Description

N-(5-Benzoyl-4-methyl-1,3-thiazol-2-yl)prop-2-enamide is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Benzoyl-4-methyl-1,3-thiazol-2-yl)prop-2-enamide typically involves the formation of the thiazole ring followed by the introduction of the benzoyl and prop-2-enamide groups. One common method includes the condensation of 2-aminothiazole with benzoyl chloride under basic conditions to form the benzoylated thiazole intermediate. This intermediate is then reacted with acryloyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

N-(5-Benzoyl-4-methyl-1,3-thiazol-2-yl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-Benzoyl-4-methyl-1,3-thiazol-2-yl)prop-2-enamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-Benzoyl-4-methyl-1,3-thiazol-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer properties could be attributed to the induction of apoptosis or inhibition of cell proliferation through the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Benzoyl-4-methyl-1,3-thiazol-2-yl)prop-2-enamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzoyl and prop-2-enamide groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .

Properties

IUPAC Name

N-(5-benzoyl-4-methyl-1,3-thiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-3-11(17)16-14-15-9(2)13(19-14)12(18)10-7-5-4-6-8-10/h3-8H,1H2,2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXFWKBYMXKUBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C=C)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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